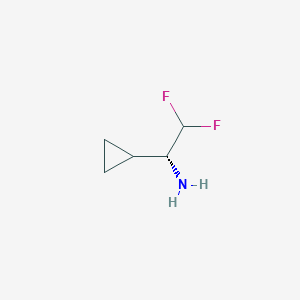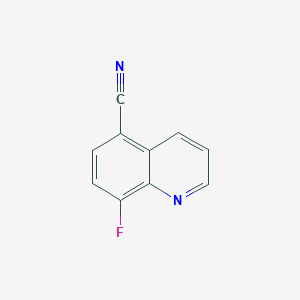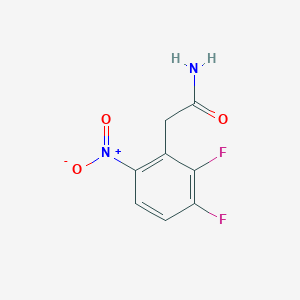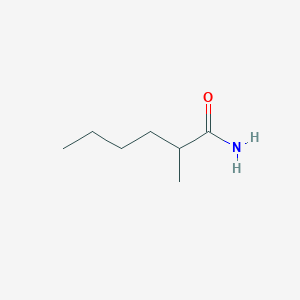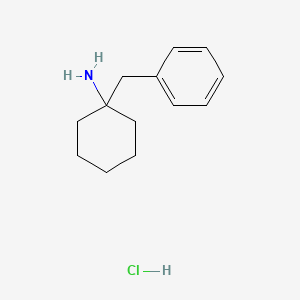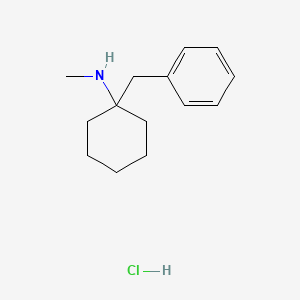![molecular formula C21H21N3O B1654063 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 2097864-97-4](/img/structure/B1654063.png)
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea
描述
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylpyridine moiety and a naphthylmethyl group linked through a urea functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea typically involves the reaction of 6-cyclopropylpyridine-3-carbaldehyde with naphthalen-1-ylmethylamine in the presence of a suitable coupling agent, such as carbodiimide, to form the urea linkage. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C, and the reaction time ranging from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反应分析
Types of Reactions
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature to 60°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amine derivatives with reduced urea groups.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-((6-Cyclopropylpyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide: Similar structure but with an acetamide group instead of a urea group.
6-Cyclopropylpyridine derivatives: Compounds with similar pyridine moieties but different substituents.
Uniqueness
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea stands out due to its unique combination of a cyclopropylpyridine moiety and a naphthylmethyl group linked through a urea functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(23-13-15-8-11-20(22-12-15)17-9-10-17)24-14-18-6-3-5-16-4-1-2-7-19(16)18/h1-8,11-12,17H,9-10,13-14H2,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAXRXVRLWNTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155429 | |
| Record name | Urea, N-[(6-cyclopropyl-3-pyridinyl)methyl]-N′-(1-naphthalenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097864-97-4 | |
| Record name | Urea, N-[(6-cyclopropyl-3-pyridinyl)methyl]-N′-(1-naphthalenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097864-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-[(6-cyclopropyl-3-pyridinyl)methyl]-N′-(1-naphthalenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


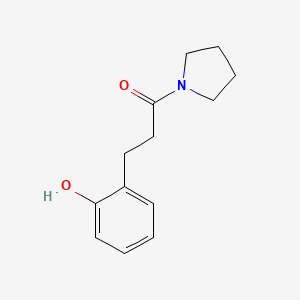
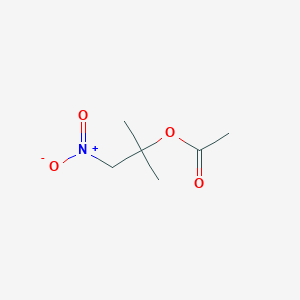
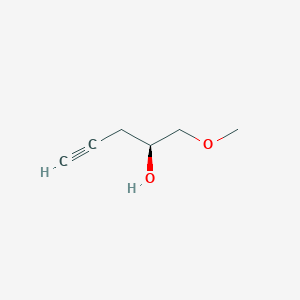
![2-Amino-1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone;hydrochloride](/img/structure/B1653985.png)
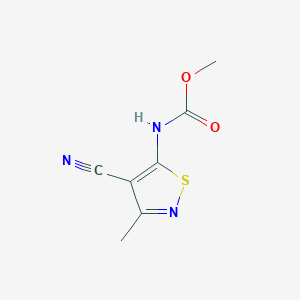
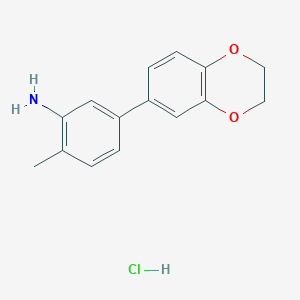
![4-amino-7-(3,5-difluorophenyl)-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1653990.png)
![5-Chloro-6-methyl-3-[2h]-benzofuranone](/img/structure/B1653991.png)
